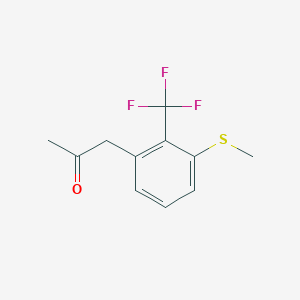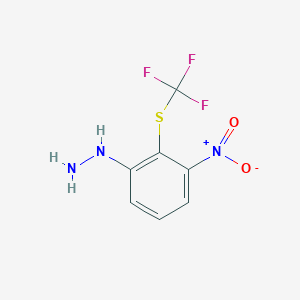![molecular formula C58H78N8O8 B14060623 L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] is a complex organic compound that belongs to the class of proline derivatives. Proline derivatives are known for their significant roles in various biochemical processes and industrial applications. This compound is particularly notable for its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] involves several steps, each requiring precise reaction conditions and reagents. The synthetic route typically starts with the preparation of the proline derivative, followed by the introduction of the hexadiyne and indene moieties. The final steps involve the coupling of N-methyl-L-alanyl and 2-cyclohexylglycyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving proline metabolism.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. The pathways involved may include those related to amino acid metabolism, signal transduction, and cellular stress responses.
Comparaison Avec Des Composés Similaires
Compared to other proline derivatives, L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] stands out due to its unique structural features and functional groups. Similar compounds include:
L-Prolinamide: A simpler proline derivative used in peptide synthesis.
N-methyl-L-alanyl derivatives: Compounds with similar functional groups but different structural frameworks.
2-cyclohexylglycyl derivatives: Compounds that share the cyclohexylglycyl moiety but differ in other parts of the molecule.
Propriétés
Formule moléculaire |
C58H78N8O8 |
|---|---|
Poids moléculaire |
1015.3 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[3-[(1S,2R)-2-[6-[[(1S,2R)-1-[3-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxoethyl]cyclohexyl]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]cyclohexyl]-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H78N8O8/c1-35(61-3)55(69)63-51(57(71)65-27-15-25-45(65)53(59)67)41-21-13-19-39(31-41)49-43-23-9-7-17-37(43)33-47(49)73-29-11-5-6-12-30-74-48-34-38-18-8-10-24-44(38)50(48)40-20-14-22-42(32-40)52(64-56(70)36(2)62-4)58(72)66-28-16-26-46(66)54(60)68/h7-10,17-18,23-24,35-36,39-42,45-52,61-62H,13-16,19-22,25-34H2,1-4H3,(H2,59,67)(H2,60,68)(H,63,69)(H,64,70)/t35-,36-,39?,40?,41?,42?,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 |
Clé InChI |
BRCXWBBDZROUEZ-WCMFYDHYSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C1CCCC(C1)[C@@H]2[C@@H](CC3=CC=CC=C23)OCC#CC#CCO[C@@H]4CC5=CC=CC=C5[C@@H]4C6CCCC(C6)[C@@H](C(=O)N7CCC[C@H]7C(=O)N)NC(=O)[C@H](C)NC)C(=O)N8CCC[C@H]8C(=O)N)NC |
SMILES canonique |
CC(C(=O)NC(C1CCCC(C1)C2C(CC3=CC=CC=C23)OCC#CC#CCOC4CC5=CC=CC=C5C4C6CCCC(C6)C(C(=O)N7CCCC7C(=O)N)NC(=O)C(C)NC)C(=O)N8CCCC8C(=O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















